Benzo[d]oxazol-2-yl(4-bromophenyl)methanone
CAS No.:
Cat. No.: VC16820147
Molecular Formula: C14H8BrNO2
Molecular Weight: 302.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H8BrNO2 |
|---|---|
| Molecular Weight | 302.12 g/mol |
| IUPAC Name | 1,3-benzoxazol-2-yl-(4-bromophenyl)methanone |
| Standard InChI | InChI=1S/C14H8BrNO2/c15-10-7-5-9(6-8-10)13(17)14-16-11-3-1-2-4-12(11)18-14/h1-8H |
| Standard InChI Key | UCMHKNFMLFTZBU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
Benzo[d]oxazol-2-yl(4-bromophenyl)methanone (CAS: 1258498-77-9) belongs to the benzoxazole family, a class of heterocyclic compounds known for their pharmacological activities. Its IUPAC name, 1,3-benzoxazol-2-yl-(4-bromophenyl)methanone, reflects the presence of a benzoxazole ring (a benzene fused to an oxazole) and a 4-bromophenyl group connected via a ketone bridge . The SMILES notation provides a detailed representation of its connectivity .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.12 g/mol |
| CAS Number | 1258498-77-9 |
| XLogP3 | 4.2 |
| Topological Polar Surface Area | 43.1 Ų |
The compound’s planar structure facilitates π-π stacking interactions, while the bromine atom introduces steric and electronic effects that influence reactivity .
Synthesis and Reaction Pathways
| Parameter | Detail |
|---|---|
| Catalyst | |
| Temperature | 20°C (room temperature) |
| Reaction Time | 8 minutes |
| Solvent | Solvent-free |
| Workup | Recrystallization (ethanol) |
Mechanistic Insights
The formation of benzoxazole derivatives typically involves:
-
Condensation: Reaction between an aldehyde and 1,2-aminophenol to form a Schiff base.
-
Cyclization: Intramolecular nucleophilic attack by the phenolic oxygen, leading to oxazole ring closure .
For Benzo[d]oxazol-2-yl(4-bromophenyl)methanone, the ketone group likely arises from oxidation of a hydroxymethyl precursor or direct acylation of the benzoxazole nitrogen.
Physicochemical and Spectral Properties
Lipophilicity and Solubility
With an of 4.2 , the compound exhibits high lipophilicity, predicting favorable membrane permeability but poor aqueous solubility. This property aligns with its potential as a central nervous system (CNS) drug candidate, where lipophilicity enhances blood-brain barrier penetration.
Hydrogen Bonding Capacity
The compound lacks hydrogen bond donors but has three acceptors (two oxazole oxygens and one ketone oxygen) , contributing to moderate polarity. Its topological polar surface area (43.1 Ų) suggests limited solubility in polar solvents, consistent with the need for ethanol in recrystallization .
Applications in Medicinal and Synthetic Chemistry
Role in Heterocyclic Synthesis
The compound serves as a precursor in the synthesis of imidazole derivatives. For instance, thermolysis of benzoxazole-based methanimines yields 2-H-imidazol-4-amines through a proposed mechanism involving benzoxazole ring opening and intermolecular nucleophilic attack .
Table 3: Key Reactivity Pathways
| Reaction Type | Product | Conditions |
|---|---|---|
| Thermolysis | 2-H-imidazol-4-amines | Solvent-free, 100–120°C |
| Nucleophilic Substitution | Bromine displacement | Pd catalysis |
Recent Advancements and Future Directions
Green Chemistry Innovations
The use of magnetic nanocatalysts (e.g., ) in benzoxazole synthesis exemplifies sustainable methodologies, reducing waste and enabling catalyst reuse . Future research may explore enzymatic or photocatalytic routes to enhance selectivity.
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